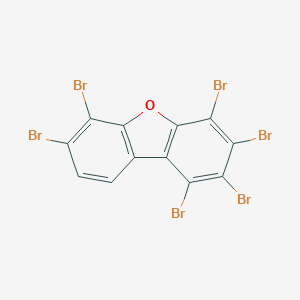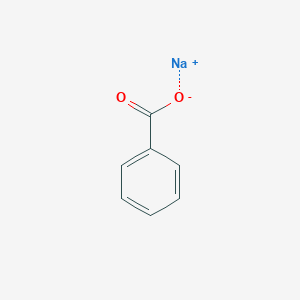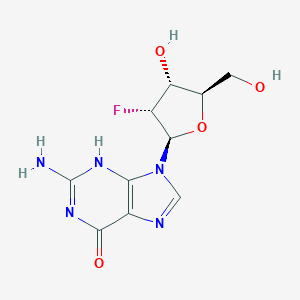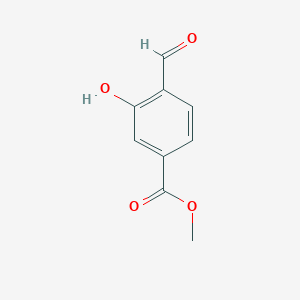
N-(2-Hydroxyethyl)-4-methylpiperazine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Hydroxyethyl)-4-methylpiperazine-1-carboxamide, also known as HEPES, is a zwitterionic organic compound that is commonly used as a buffering agent in biological and biochemical research. HEPES is a highly soluble, non-toxic, and stable compound that can maintain the pH of a solution in a narrow range, making it an ideal choice for a wide range of applications.
Mecanismo De Acción
N-(2-Hydroxyethyl)-4-methylpiperazine-1-carboxamide acts as a buffer by accepting or donating protons in a solution, thereby maintaining a stable pH range. The pKa of N-(2-Hydroxyethyl)-4-methylpiperazine-1-carboxamide is 7.55, which means that it is effective at buffering solutions in the pH range of 6.8 to 8.2. N-(2-Hydroxyethyl)-4-methylpiperazine-1-carboxamide is also a zwitterionic compound, meaning that it has both positive and negative charges, which allows it to maintain its stability in a variety of solutions.
Efectos Bioquímicos Y Fisiológicos
N-(2-Hydroxyethyl)-4-methylpiperazine-1-carboxamide has been shown to have minimal biochemical and physiological effects on cells and tissues, making it an ideal choice for use in biological and biochemical research. It does not interfere with enzyme activity, protein stability, or cell growth, and it is non-toxic to cells at the concentrations typically used in research applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(2-Hydroxyethyl)-4-methylpiperazine-1-carboxamide as a buffering agent is its ability to maintain a stable pH range in a solution. Additionally, it is highly soluble, non-toxic, and stable, making it an ideal choice for use in a wide range of applications. However, N-(2-Hydroxyethyl)-4-methylpiperazine-1-carboxamide has some limitations, such as its inability to buffer solutions at pH values outside of its effective range (6.8 to 8.2) and its relatively high cost compared to other buffering agents.
Direcciones Futuras
N-(2-Hydroxyethyl)-4-methylpiperazine-1-carboxamide has been widely used in scientific research for many years, but there is still much to be learned about its properties and potential applications. Some possible future directions for research on N-(2-Hydroxyethyl)-4-methylpiperazine-1-carboxamide include:
1. Investigating the effects of N-(2-Hydroxyethyl)-4-methylpiperazine-1-carboxamide on different cell types and tissues to better understand its potential applications in medical research.
2. Developing new methods for synthesizing N-(2-Hydroxyethyl)-4-methylpiperazine-1-carboxamide that are more cost-effective and environmentally friendly.
3. Exploring the use of N-(2-Hydroxyethyl)-4-methylpiperazine-1-carboxamide in the development of new diagnostic tools, such as biosensors and immunoassays.
4. Studying the interaction of N-(2-Hydroxyethyl)-4-methylpiperazine-1-carboxamide with other compounds and its potential effects on biological systems.
Conclusion
N-(2-Hydroxyethyl)-4-methylpiperazine-1-carboxamide is a highly versatile and widely used buffering agent in scientific research. Its ability to maintain a stable pH range in a solution makes it an ideal choice for a wide range of applications, from cell culture to protein purification. While N-(2-Hydroxyethyl)-4-methylpiperazine-1-carboxamide has some limitations, its many advantages make it an essential tool for researchers in a variety of fields. Further research on N-(2-Hydroxyethyl)-4-methylpiperazine-1-carboxamide is needed to fully understand its potential applications and properties.
Métodos De Síntesis
N-(2-Hydroxyethyl)-4-methylpiperazine-1-carboxamide can be synthesized using a variety of methods, but the most commonly used method is the reaction of 4-methylpiperazine with chloroacetic acid, followed by the addition of sodium hydroxide to form the final product. The synthesis of N-(2-Hydroxyethyl)-4-methylpiperazine-1-carboxamide is a straightforward process that can be carried out using simple laboratory equipment, making it a cost-effective option for researchers.
Aplicaciones Científicas De Investigación
N-(2-Hydroxyethyl)-4-methylpiperazine-1-carboxamide is widely used in a variety of scientific research applications, including cell culture, protein purification, and enzyme assays. Its ability to maintain a stable pH range in a solution makes it an ideal buffering agent for these applications. Additionally, N-(2-Hydroxyethyl)-4-methylpiperazine-1-carboxamide has been used in the development of various diagnostic tools, such as biosensors and immunoassays.
Propiedades
Número CAS |
116818-76-9 |
|---|---|
Nombre del producto |
N-(2-Hydroxyethyl)-4-methylpiperazine-1-carboxamide |
Fórmula molecular |
C8H17N3O2 |
Peso molecular |
187.24 g/mol |
Nombre IUPAC |
N-(2-hydroxyethyl)-4-methylpiperazine-1-carboxamide |
InChI |
InChI=1S/C8H17N3O2/c1-10-3-5-11(6-4-10)8(13)9-2-7-12/h12H,2-7H2,1H3,(H,9,13) |
Clave InChI |
OPWWESRJWHOPFK-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)C(=O)NCCO |
SMILES canónico |
CN1CCN(CC1)C(=O)NCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



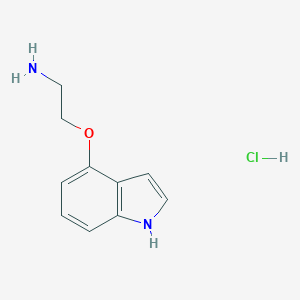
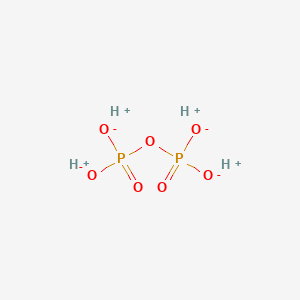
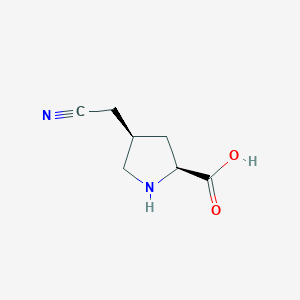
![4a,8,12b-Trihydroxy-9-(6-hydroxy-5,14-dimethyl-2,4,9,13-tetraoxatricyclo[8.4.0.03,8]tetradecan-12-yl)-3-methyl-3-[6-methyl-5-[(6-methyl-5-oxo-2H-pyran-2-yl)oxy]oxan-2-yl]oxy-2,4-dihydrobenzo[a]anthracene-1,7,12-trione](/img/structure/B43989.png)
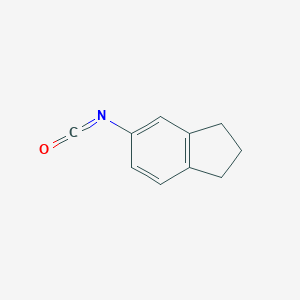
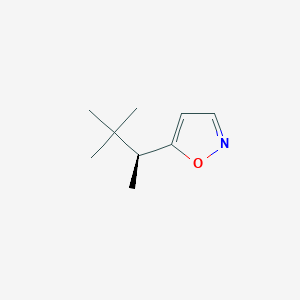

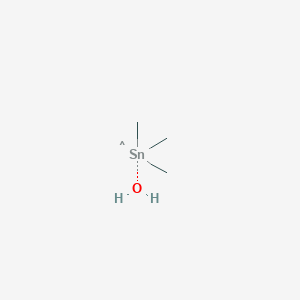
![8-Nitro-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B43996.png)

